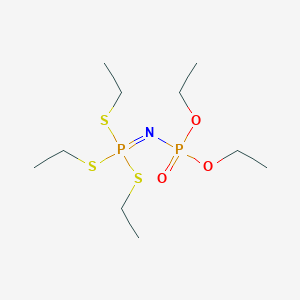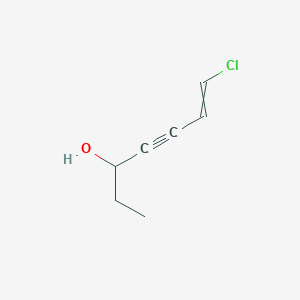
7-Chlorohept-6-en-4-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chlorohept-6-en-4-yn-3-ol is an organic compound characterized by the presence of a chlorine atom, an alkene, and an alkyne functional group within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorohept-6-en-4-yn-3-ol can be achieved through several methods. One common approach involves the alkynylation of (E)-1,3-dichloropropene in the presence of copper (I) iodide and tetrabutylammonium bromide. This reaction typically requires equimolar amounts of copper (I) iodide and tetrabutylammonium bromide, along with 1.5 equivalents of potassium carbonate in dimethylacetamide . The reaction proceeds with high regio- and stereoselectivity, retaining the initial E configuration of the chlorovinyl fragment.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. Industrial production would likely involve optimizing the reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chlorohept-6-en-4-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products Formed
- **Reduction
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Propriétés
Numéro CAS |
114534-22-4 |
|---|---|
Formule moléculaire |
C7H9ClO |
Poids moléculaire |
144.60 g/mol |
Nom IUPAC |
7-chlorohept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C7H9ClO/c1-2-7(9)5-3-4-6-8/h4,6-7,9H,2H2,1H3 |
Clé InChI |
GICSTXSPYBBMNX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#CC=CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


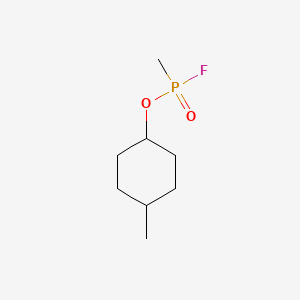
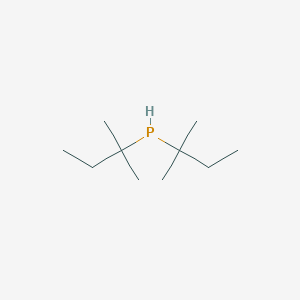
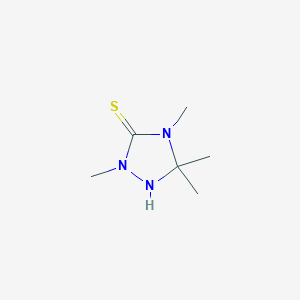

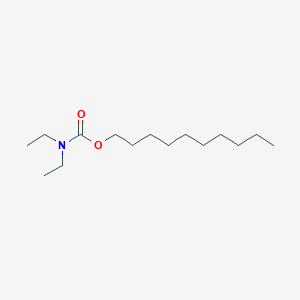
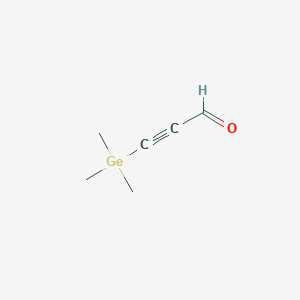
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
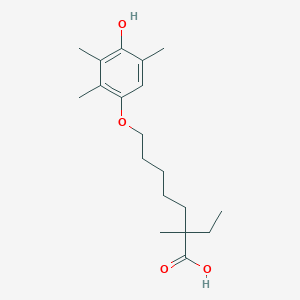
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)

![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
